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Cyclohex-3-en-1-yl(3-((4-fluorophenyl)sulfonyl)piperidin-1-yl)methanone

GPR35 antagonism Orphan GPCR screening Inflammatory bowel disease target

Cyclohex-3-en-1-yl(3-((4-fluorophenyl)sulfonyl)piperidin-1-yl)methanone (CAS 1797893-20-9) is a synthetic small molecule with molecular formula C₁₈H₂₂FNO₃S and molecular weight 351.44 g/mol. It belongs to the 3-substituted sulfonylpiperidine class, featuring a cyclohex-3-ene carbonyl group at the piperidine N1 position and a 4-fluorophenylsulfonyl group at the piperidine C3 position.

Molecular Formula C18H22FNO3S
Molecular Weight 351.44
CAS No. 1797893-20-9
Cat. No. B2377933
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyclohex-3-en-1-yl(3-((4-fluorophenyl)sulfonyl)piperidin-1-yl)methanone
CAS1797893-20-9
Molecular FormulaC18H22FNO3S
Molecular Weight351.44
Structural Identifiers
SMILESC1CC(CN(C1)C(=O)C2CCC=CC2)S(=O)(=O)C3=CC=C(C=C3)F
InChIInChI=1S/C18H22FNO3S/c19-15-8-10-16(11-9-15)24(22,23)17-7-4-12-20(13-17)18(21)14-5-2-1-3-6-14/h1-2,8-11,14,17H,3-7,12-13H2
InChIKeyOJWTZSZIDHNDPY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Cyclohex-3-en-1-yl(3-((4-fluorophenyl)sulfonyl)piperidin-1-yl)methanone (CAS 1797893-20-9): Structural Classification and Procurement-Relevant Identity


Cyclohex-3-en-1-yl(3-((4-fluorophenyl)sulfonyl)piperidin-1-yl)methanone (CAS 1797893-20-9) is a synthetic small molecule with molecular formula C₁₈H₂₂FNO₃S and molecular weight 351.44 g/mol [1]. It belongs to the 3-substituted sulfonylpiperidine class, featuring a cyclohex-3-ene carbonyl group at the piperidine N1 position and a 4-fluorophenylsulfonyl group at the piperidine C3 position [2]. The compound is registered under ECHA and appears in the European ECBD screening database, where it has been profiled in a primary GPR35 antagonism assay [1][3]. Its calculated physicochemical parameters (clogP 2.54, TPSA 54.45 Ų, 0 HBD, 4 HBA, 7 rotatable bonds) place it within Lipinski Rule-of-Five compliant chemical space, making it a relevant scaffold for medicinal chemistry optimization programs [1].

Why Generic Substitution Is Not Advisable for Cyclohex-3-en-1-yl(3-((4-fluorophenyl)sulfonyl)piperidin-1-yl)methanone (CAS 1797893-20-9)


Compounds within the sulfonylpiperidine class cannot be treated as interchangeable because the position of the sulfonyl substituent on the piperidine ring (C3 vs. C4), the identity of the N-acyl group (cyclohex-3-ene carbonyl vs. alternative acyl/alkyl groups), and the aryl sulfonyl substituent (4-fluorophenyl vs. methyl, methoxyphenyl, or furyl) each combinatorially alter target engagement profiles [1]. In the GPR35 antagonism assay, the target compound was classified as inactive (IC₅₀ > 100 µM), whereas structurally distinct GPR35 antagonists such as ML145 and CID2745687 achieve nanomolar potency [2]. Conversely, the 4-fluorophenylsulfonyl-piperidine motif has demonstrated high-affinity 5-HT₂A receptor binding (Ki = 1.9 nM) when paired with an N-phenethyl substituent rather than the N-cyclohexenylcarbonyl group present in this compound [3]. These divergent activity profiles demonstrate that even closely related analogs cannot serve as functional substitutes without quantitative target-specific validation.

Quantitative Differentiation Evidence for Cyclohex-3-en-1-yl(3-((4-fluorophenyl)sulfonyl)piperidin-1-yl)methanone — Measured Activity, Physicochemical Profile, and Structural Distinction from Closest Analogs


GPR35 Antagonism: Target Compound Is Inactive (IC₅₀ > 100 µM) vs. Nanomolar Reference Antagonists

In a primary GPR35 antagonism assay employing a BRET-based SPASM sensor in cells co-expressing human GPR35 and a Gα13 BRET-sensor fragment, the target compound was tested at concentrations up to 100 µM against 300 µM zaprinast as agonist. The compound failed to reach 50% inhibition at the highest concentration tested and was classified as inactive (IC₅₀ > 100 µM) [1]. By contrast, the reference antagonist CID2745687 (used as positive control at 10 µM) is a reversible, competitive GPR35 antagonist with Ki = 12.8 nM against pamoic acid activation and IC₅₀ = 160 nM against zaprinast . The structurally unrelated GPR35 antagonist ML145 (CID-2286812) exhibits IC₅₀ = 20.1 nM against human GPR35 with >1000-fold selectivity over GPR55 . This clearly establishes the target compound as a GPR35-inactive member of the sulfonylpiperidine class.

GPR35 antagonism Orphan GPCR screening Inflammatory bowel disease target

Sulfonyl Substitution Position: 3-Sulfonylpiperidine vs. 4-Sulfonylpiperidine Regioisomers and Their Divergent 5-HT₂A Pharmacology

The target compound bears the 4-fluorophenylsulfonyl group at the piperidine C3 position. The closest pharmacologically characterized 4-fluorophenylsulfonyl-piperidine analogs are C4-substituted regioisomers. Compound 9 from Mühlhausen et al. (2010) — 1-(2,4-difluorophenethyl)-4-(4-fluorophenylsulfonyl)piperidine — demonstrated high affinity for human 5-HT₂A receptors with Ki = 1.9 ± 0.6 nM against [³H]ketanserin [1]. Its sulfinyl analog (compound 15) showed markedly lower affinity (Ki = 198 ± 8 nM), indicating that the sulfonyl oxidation state is critical [1]. The target compound differs from compound 9 in three key aspects: (i) sulfonyl at C3 rather than C4, (ii) N-cyclohex-3-ene carbonyl rather than N-(2,4-difluorophenethyl), and (iii) absence of an additional phenethyl group. No direct 5-HT₂A binding data are available for the target compound. The C3-sulfonyl regioisomerism may alter the vector of the 4-fluorophenyl group relative to the piperidine ring, potentially affecting receptor subtype engagement compared to C4-sulfonyl analogs [2].

5-HT₂A receptor PET radiotracer Sulfonylpiperidine regioisomers

Physicochemical Differentiation: Lipophilicity (clogP 2.54) and Hydrogen Bonding Profile vs. Structurally Related Sulfonylpiperidines

The target compound has calculated physicochemical parameters: clogP = 2.54, TPSA = 54.45 Ų, 0 hydrogen bond donors, 4 hydrogen bond acceptors, 7 rotatable bonds, and MW = 351.44 g/mol, fully compliant with Lipinski's Rule of Five [1]. A close structural analog, 1-[(4-fluorophenyl)sulfonyl]-3-piperidinecarboxylic acid (MW = 287 g/mol; TPSA ~83 Ų due to the carboxylic acid), differs by having a free carboxylic acid at C3 rather than the cyclohex-3-ene carboxamide extension, introducing a hydrogen bond donor and increasing polarity . The target compound's 0 HBD count is noteworthy for CNS drug design, where reducing hydrogen bond donors often correlates with improved blood-brain barrier penetration potential [2]. The cyclohex-3-ene moiety introduces a non-aromatic hydrophobic surface not present in simpler N-acyl or N-alkyl piperidine analogs.

Drug-likeness Lipinski parameters Physicochemical profiling

N-Acyl Group Differentiation: Cyclohex-3-ene Carbonyl vs. N-Alkyl/N-Aryl Substituents in Sulfonylpiperidine Series

The target compound incorporates an N-cyclohex-3-ene carbonyl group, which distinguishes it from the majority of biologically characterized 4-fluorophenylsulfonyl-piperidines that carry N-alkyl (e.g., 2,4-difluorophenethyl in compound 9) or N-aryl substituents [1]. The cyclohex-3-ene ring introduces conformational constraints (chair conformation with a C3-C4 double bond) that restrict the spatial orientation of the carbonyl relative to the piperidine ring, potentially affecting amide bond geometry and target recognition . In the broader cyclohex-3-ene carboxamide piperidine series, analogous compounds such as cyclohex-3-en-1-yl(4-(methylsulfonyl)piperidin-1-yl)methanone and cyclohex-3-en-1-yl(4-((4-methoxyphenyl)sulfonyl)piperidin-1-yl)methanone have been catalogued, but no head-to-head biological data are publicly available for these analogs . The patent literature (EP3138834A1) describes cyclohexene derivatives with N-piperidinyl methanone motifs as therapeutic agents for metabolic diseases, suggesting that the cyclohexene-carbonyl-piperidine scaffold itself may confer class-level biological relevance [2].

N-acylpiperidine Structure-activity relationship Sulfonylpiperidine library

Regulatory and Inventory Status: ECHA Registration and Limited Public Toxicology Data

The compound is listed in the ECHA Substance Infocard under the old C&L Inventory, indicating it has been notified within the EU regulatory framework [1]. No harmonized classification and labelling (C&L) or REACH registration dossier with detailed toxicological endpoints was publicly available at the time of this analysis. By contrast, simpler 4-fluorophenylsulfonyl-piperidine analogs such as 1-[(4-fluorophenyl)sulfonyl]piperidine (CAS 312-32-3) have more extensively documented physicochemical and safety data through commercial suppliers . The absence of published acute toxicity, genotoxicity, or ecotoxicity data for the target compound means that procurement for in vitro laboratory use requires standard research-chemical handling precautions, whereas procurement for in vivo studies or scale-up would necessitate bespoke safety assessment.

REACH registration Regulatory compliance Laboratory safety

Recommended Research and Procurement Application Scenarios for Cyclohex-3-en-1-yl(3-((4-fluorophenyl)sulfonyl)piperidin-1-yl)methanone (CAS 1797893-20-9)


GPR35 Drug Discovery: Negative Control Compound for Antagonist Screening Cascades

The confirmed inactivity of the target compound in the GPR35 antagonism assay (IC₅₀ > 100 µM) [1] makes it suitable as a structurally matched negative control in GPR35 antagonist screening cascades. When screening novel sulfonylpiperidine-based GPR35 antagonists, this compound can serve as an inactive comparator to verify that observed antagonism is scaffold-dependent rather than assay-artifactual. Use alongside ML145 (IC₅₀ = 20.1 nM) and CID2745687 (Ki = 12.8 nM) as positive controls provides a complete assay validation set.

Selectivity Profiling: GPR35 Counter-Screen for 5-HT₂A or LCE Inhibitor Programs

Given the known 5-HT₂A affinity of 4-fluorophenylsulfonyl-piperidine analogs (Ki = 1.9 nM for compound 9) [1] and the LCE inhibitory activity described for 3-substituted sulfonylpiperidine derivatives , this compound can be used as a GPR35 selectivity counter-screen tool. Its GPR35-inactive profile ensures that any observed pharmacological effects in 5-HT₂A or LCE assays are not confounded by GPR35-mediated off-target activity, supporting target deconvolution efforts.

Medicinal Chemistry SAR: 3-Sulfonylpiperidine Scaffold Optimization with N-Cyclohexenylcarbonyl Extension

The compound's unique combination of C3-sulfonyl regioisomerism and N-cyclohex-3-ene carbonyl substitution provides a scaffold distinct from the more common C4-sulfonylpiperidines [1]. Medicinal chemistry teams exploring structure-activity relationships around sulfonyl position, N-acyl group identity, or aryl sulfonyl substituent effects can use this compound as a reference point for systematic matched molecular pair analysis. The zero HBD and moderate clogP (2.54) further support its use as a starting scaffold for CNS-penetrant analog design.

Computational Chemistry: Benchmark Molecule for Docking and Selectivity Prediction Models

The availability of a definitive experimental result (GPR35-inactive) [1] combined with well-defined physicochemical descriptors makes this compound a valuable benchmark for validating computational models predicting GPCR ligand activity. Its inactivity at GPR35, despite the presence of the 4-fluorophenylsulfonyl motif that confers nanomolar 5-HT₂A affinity in regioisomeric analogs , presents an instructive test case for docking studies, pharmacophore modeling, and machine learning-based selectivity prediction algorithms.

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